(S)-1-(3-Aminopyrrolidin-1-yl)ethanone
Description
Significance of Chiral Pyrrolidine (B122466) Derivatives in Contemporary Organic Synthesis
The pyrrolidine ring is a fundamental five-membered nitrogen heterocycle that is considered a "privileged structural motif" in medicinal and synthetic chemistry. nih.govrsc.org This prominence is demonstrated by its presence in numerous natural products and FDA-approved pharmaceuticals. nih.gov The significance of chiral pyrrolidine derivatives stems from several key factors:
Stereochemical Influence : The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents. nih.gov The stereogenic centers on the ring are crucial, as the biological activity of a molecule can be highly dependent on its absolute stereochemistry. nih.govresearchgate.net Controlling this stereochemistry is a central goal in asymmetric synthesis.
Versatility as Scaffolds : The pyrrolidine nucleus serves as a versatile scaffold for exploring pharmacophore space, which is enhanced by the sp3-hybridization of its carbon atoms. nih.gov This three-dimensional character is highly desirable in drug design to achieve specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govenamine.net
Applications in Catalysis : Chiral pyrrolidine derivatives are widely employed as organocatalysts and as ligands for transition metals in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high enantioselectivity. nih.gov
Synthetic Accessibility : A wide array of synthetic methodologies has been developed for constructing and functionalizing the pyrrolidine ring, making a diverse range of chiral derivatives accessible to researchers. organic-chemistry.orgacs.org These methods include multicomponent cycloaddition reactions and biocatalytic C-H amination. acs.orgelsevierpure.com
The increasing demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of chiral building blocks like substituted pyrrolidines. enamine.net Regulatory agencies often require the development of single enantiomers due to the different pharmacological or toxicological profiles the stereoisomers of a drug can exhibit. enamine.net
Structural Features and Stereochemical Considerations of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone is a bifunctional molecule incorporating a pyrrolidine ring, a primary amine, and an N-acetyl group. Its specific structure dictates its chemical properties and utility.
Key Structural Features:
Pyrrolidine Ring : A saturated five-membered nitrogen heterocycle.
Chiral Center : The carbon atom at the 3-position, bonded to the amino group, is a stereocenter. The "(S)" designation specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules.
Primary Amine (-NH2) : Located at the C3 position, this group is a key functional handle for further chemical modifications, such as amide bond formation or alkylation.
N-Acetyl Group (-C(O)CH3) : The nitrogen atom of the pyrrolidine ring is part of an amide linkage. This group influences the molecule's electronic properties and conformational preferences.
The stereochemistry of this compound is its most critical feature. The "(S)" configuration at the C3 position means it is a single enantiomer. In drug development and asymmetric synthesis, using an enantiomerically pure starting material is often essential to ensure the final product has the desired stereochemistry, which is frequently linked to its biological function and specificity. researchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C6H12N2O nih.gov |
| Molecular Weight | 128.17 g/mol nih.gov |
| IUPAC Name | 1-[(3S)-3-aminopyrrolidin-1-yl]ethanone nih.gov |
| CAS Number | 1013921-14-6 nih.gov |
| InChI Key | QTFVAHXVSVHNQR-LURJTMIESA-N nih.gov |
Overview of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone as a Key Chiral Scaffold and Synthetic Intermediate
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone is classified as a chiral building block, a term for enantiomerically pure compounds used as starting materials in the synthesis of more complex target molecules. enamine.netbldpharm.com Its utility as a synthetic intermediate is rooted in the distinct reactivity of its two nitrogen atoms.
The primary amine at the C3 position is typically more nucleophilic than the amide nitrogen within the ring. This difference allows for selective reactions at the primary amine, enabling chemists to introduce a wide variety of substituents or link the pyrrolidine core to other molecular fragments. This makes the compound a valuable intermediate for constructing larger, stereochemically defined molecules. cymitquimica.com
In academic and industrial research, this compound serves as a key starting material for the synthesis of novel therapeutic agents. The chiral pyrrolidine core it provides is a common feature in molecules designed to treat a range of human diseases. nih.gov By incorporating this specific (S)-3-amino-pyrrolidine scaffold, researchers can systematically investigate structure-activity relationships (SAR), where the spatial arrangement of the amino group is a critical variable for optimizing interactions with a biological target. nih.gov
Scope of Academic Research Focusing on the Compound
Academic research involving (S)-1-(3-Aminopyrrolidin-1-yl)ethanone and related chiral aminopyrrolidines primarily falls into two categories: synthetic methodology and application-oriented synthesis.
Development of Synthetic Methods : A significant portion of research is dedicated to discovering new and efficient ways to synthesize chiral pyrrolidines. organic-chemistry.org This includes the development of novel catalytic systems (e.g., using iridium or gold catalysts), asymmetric cycloaddition reactions, and enzymatic processes that can construct the chiral pyrrolidine ring with high levels of stereocontrol. rsc.orgorganic-chemistry.orgacs.orgacs.org The goal is to provide more efficient and atom-economical routes to these valuable building blocks. acs.org
Synthesis of Bioactive Molecules : A major focus of research is the use of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone as an intermediate in the synthesis of new drug candidates. nih.gov Researchers incorporate this scaffold into novel molecular architectures and evaluate their biological activity against various targets, including those for cancer, infectious diseases, and central nervous system disorders. nih.gov Studies often explore how modifications to the primary amine or the N-acetyl group impact the compound's efficacy and selectivity. researchgate.net The absolute stereochemistry of the 3-aminopyrrolidine (B1265635) moiety is often shown to be critical for potent biological activity. researchgate.net
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693182 | |
| Record name | 1-[(3S)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013921-14-6 | |
| Record name | 1-[(3S)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
S 1 3 Aminopyrrolidin 1 Yl Ethanone As a Chiral Building Block in Advanced Organic Synthesis
Utility in Combinatorial Chemistry and Diverse Chemical Library Synthesis
Combinatorial chemistry is a powerful strategy in drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govwikipedia.org (S)-1-(3-Aminopyrrolidin-1-yl)ethanone is an ideal starting material for such libraries due to its inherent structural features. The molecule possesses a defined stereocenter, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. enamine.net
The primary amino group at the C3 position serves as a key point for diversification. It can readily react with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes (via reductive amination), to introduce a variety of substituents in a systematic fashion. uomustansiriyah.edu.iq This parallel synthesis approach allows for the generation of extensive libraries where the core pyrrolidine (B122466) scaffold is decorated with diverse functional groups. These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. nih.gov The N-acetyl group provides stability and influences the molecule's conformational properties, but it can also be potentially modified or cleaved under certain conditions to provide a second site for diversification, further expanding the complexity of the chemical library.
Application in the Construction of Structurally Complex and Bioactive Scaffolds
The rigid, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can effectively interact with the complex binding sites of biological targets like enzymes and receptors. nih.gov (S)-1-(3-Aminopyrrolidin-1-yl)ethanone serves as a foundational element for building more elaborate and potent bioactive molecules.
A prominent strategy for constructing complex pyrrolidine-containing heterocycles is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction often involves the generation of an azomethine ylide, which then reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. mdpi.com The 3-aminopyrrolidine (B1265635) core can be readily incorporated into these reaction schemes. For instance, the primary amine can be used as a handle to attach a group that can participate in or facilitate the in-situ generation of the required azomethine ylide. This methodology provides access to a wide range of fused and bridged heterocyclic systems containing the pyrrolidine motif, which are of significant interest in medicinal chemistry. mdpi.com
Spirocycles, which are compounds containing two rings connected by a single common atom, are increasingly important structural motifs in drug design. mdpi.com They offer a higher degree of three-dimensionality and structural rigidity compared to simple fused rings. The synthesis of spirocyclic pyrrolidines is an active area of research, with applications in developing novel therapeutic agents, including antibacterial drugs. nih.govresearchgate.net Methodologies such as the [3+2] cycloaddition of an in-situ generated azomethine ylide with an electron-deficient exocyclic alkene are key to constructing these complex architectures. nih.govresearchgate.net The (S)-1-(3-Aminopyrrolidin-1-yl)ethanone scaffold can be elaborated through multi-step sequences to serve as a precursor for one of the components in these cycloaddition reactions, enabling the stereocontrolled synthesis of novel spiro-pyrrolidine compounds. enamine.net
Derivatization Strategies for Expanding Molecular Diversity and Functionality
The expansion of molecular diversity from a single building block is fundamental to exploring structure-activity relationships (SAR). (S)-1-(3-Aminopyrrolidin-1-yl)ethanone offers a straightforward platform for such derivatization, primarily through chemical modification of its exocyclic primary amine. This functional group is a versatile handle for a variety of chemical transformations.
Common derivatization strategies include:
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Alkylation: Reaction with alkyl halides to introduce alkyl groups, though this can be less selective.
These reactions allow for the systematic introduction of a wide range of functionalities, thereby modulating the compound's physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. A derivative of (S)-3-aminopyrrolidine, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed as a derivatization reagent itself, highlighting the utility of this scaffold in forming stable amide bonds for analytical applications. nih.gov
Table 1: Common Derivatization Reactions at the Primary Amine
| Reaction Type | Reagent Class | Resulting Functional Group | Purpose |
|---|---|---|---|
| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Introduce peptidic character, modify H-bonding |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce acidic H-bond donor, mimic phosphate |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Introduce basic centers, modify lipophilicity |
| Urea/Thiourea (B124793) Formation | Isocyanates / Isothiocyanates | Urea / Thiourea | Introduce potent H-bond donors/acceptors |
Role in Scaffold-Based Drug Discovery Research
Scaffold-based drug discovery focuses on using a core molecular structure (a scaffold) that is known to interact with a particular class of biological targets and systematically modifying it to optimize potency, selectivity, and pharmacokinetic properties. The (S)-3-aminopyrrolidine framework, of which (S)-1-(3-Aminopyrrolidin-1-yl)ethanone is a protected form, has proven to be a highly effective scaffold in this regard. researchgate.net
A notable example is the exploration of the (S)-3-aminopyrrolidine scaffold for the discovery of novel dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), which are important targets in cancer therapy. nih.gov In this research, a series of compounds were synthesized using the (S)-3-aminopyrrolidine core, and subsequent biological testing revealed promising cytotoxicity against a leukemia cell line. nih.gov This demonstrates how the scaffold serves as a template for generating new chemical entities with potential therapeutic value. The fixed stereochemistry of the scaffold is critical, as interactions with chiral protein binding sites are highly sensitive to the spatial arrangement of atoms. nih.gov
Catalytic and Ligand Applications of S 1 3 Aminopyrrolidin 1 Yl Ethanone Derivatives
Development of Chiral Ligands Derived from the Pyrrolidine (B122466) Scaffold
The (S)-1-(3-Aminopyrrolidin-1-yl)ethanone core structure is frequently elaborated into more complex molecular architectures to serve as ligands in transition metal catalysis. The inherent chirality of the pyrrolidine ring is transferred to the catalytic center, enabling the production of enantioenriched products. The development of these ligands often involves modifying the pyrrolidine nitrogen or the primary amine to attach coordinating groups, such as phosphines, amines, or other heteroatomic moieties. acs.org For example, C₂-symmetrical 2,5-disubstituted pyrrolidines are a prominent class of ligands used in metal catalysis and organocatalysis. acs.org Synthetic strategies have been developed to access a variety of phosphoramidite (B1245037) ligands that incorporate a chiral pyrrolidine unit, demonstrating the modularity of this scaffold. acs.org
The efficacy of a chiral ligand in inducing enantioselectivity is governed by its ability to create a well-defined, three-dimensional chiral environment around the metal center. Several key design principles are employed when developing ligands from the pyrrolidine scaffold.
Steric Hindrance: One of the most effective strategies is to introduce bulky substituents on the ligand that effectively shield one face of the reactive intermediate. unibo.it This steric blocking directs the incoming substrate to approach from the less hindered face, thereby controlling the stereochemical outcome of the reaction. The rigid conformation of the pyrrolidine ring is crucial for maintaining this defined chiral pocket.
Non-Covalent Interactions (NCIs): Modern ligand design increasingly exploits attractive non-covalent interactions between the ligand and the substrate. beilstein-journals.org These can include hydrogen bonding, π-π stacking, and dipole-dipole interactions. For instance, in gold(I) catalysis, chiral ligands with remote C₂-symmetric 2,5-diarylpyrrolidines can recognize aromatic groups on the substrate through stabilizing NCIs. beilstein-journals.org This fixes the substrate in a preferred orientation within the chiral pocket, leading to an enantioselective folding in the transition state. beilstein-journals.org
Electronic Tuning: The electronic properties of the ligand can be modulated to influence the reactivity and selectivity of the metal catalyst. Attaching electron-donating or electron-withdrawing groups to the pyrrolidine scaffold or its substituents can alter the electron density at the metal center, which in turn affects substrate binding and the energetics of the catalytic cycle.
Bite Angle and Flexibility: For bidentate ligands, the "bite angle"—the angle between the two coordinating atoms and the metal center—is a critical parameter. The pyrrolidine scaffold allows for the synthesis of ligands with constrained bite angles, which can enforce a specific geometry on the metal complex and enhance enantioselectivity.
Derivatives of the pyrrolidine scaffold have been successfully employed as ligands in a multitude of metal-catalyzed asymmetric carbon-carbon bond-forming reactions. A notable example is the use of chiral gold(I) complexes in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. In these reactions, ligands featuring a C₂-chiral pyrrolidine create a chiral pocket that directs the cyclization process with high enantioselectivity. beilstein-journals.org The variation of substituents on the ligand framework allows for the optimization of the catalyst for specific substrates, demonstrating the modularity of the design. beilstein-journals.org
Below is a table summarizing the results for a gold(I)-catalyzed intramolecular [4+2] cycloaddition using various pyrrolidine-based phosphine (B1218219) ligands. The data illustrates how modifications to the ligand structure impact the enantiomeric ratio (er) of the product.
Beyond C-C bond formation, chiral ligands derived from pyrrolidines are instrumental in asymmetric heteroatom functionalization, particularly in the formation of C-N bonds. A powerful strategy for synthesizing chiral pyrrolidines themselves involves a rhodium(II)-catalyzed asymmetric nitrene C–H insertion. acs.org This method utilizes a chiral rhodium catalyst to control the insertion of a nitrene into a C(sp³)–H bond, establishing a new C-N bond and a stereocenter simultaneously. By performing two consecutive C(sp³)–H amination reactions on a simple hydrocarbon, this de novo strategy provides access to valuable 2,5-disubstituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org
The table below presents data for the rhodium-catalyzed intramolecular C-H amination to form substituted pyrrolidines, showcasing the catalyst's ability to control the stereochemical outcome.
Organocatalytic Applications of Pyrrolidine-Based Primary Amines
In addition to their use as ligands, pyrrolidine derivatives can function as standalone asymmetric organocatalysts. nih.gov This field of catalysis avoids the use of metals and often employs reaction conditions that align with the principles of green chemistry. The catalytic activity of these molecules stems from the secondary or primary amine functionality, which can reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. unibo.it The chiral pyrrolidine backbone then dictates the stereochemical course of the subsequent reaction.
The primary mechanism of action for pyrrolidine-based organocatalysts in reactions involving aldehydes or ketones is enamine catalysis. The catalytic cycle typically proceeds as follows:
Enamine Formation: The secondary amine of the chiral pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a transient, chiral enamine intermediate. This step raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon nucleophilic.
Stereoselective Attack: The chiral scaffold of the catalyst, often featuring bulky groups, sterically shields one of the two diastereotopic faces of the enamine. unibo.it An incoming electrophile (e.g., a nitroalkene in a Michael addition) is thus directed to attack the enamine from the less hindered face.
Iminium Ion Formation and Hydrolysis: After the C-C bond formation, the resulting intermediate is an iminium ion. Hydrolysis of this iminium ion regenerates the chiral catalyst and releases the functionalized product, closing the catalytic cycle.
In many cases, the catalysts are bifunctional. They possess a second functional group, such as a carboxylic acid, amide, or thiourea (B124793) moiety, which can activate the electrophile through hydrogen bonding. This dual activation model, where the amine activates the nucleophile and the second group activates the electrophile, often leads to higher reactivity and enantioselectivity.
Pyrrolidine-based organocatalysts have demonstrated remarkable versatility, proving effective for a wide range of substrates in various asymmetric transformations. The asymmetric Michael addition of aldehydes and ketones to nitroolefins is a benchmark reaction that highlights their broad applicability. These catalysts can accommodate a diverse array of both the nucleophilic carbonyl component and the electrophilic nitroalkene. Aromatic, heteroaromatic, and aliphatic aldehydes and ketones can serve as effective nucleophiles. Similarly, nitroolefins bearing a wide range of aromatic and alkyl substituents are well-tolerated, leading to the synthesis of valuable γ-nitro carbonyl compounds with high stereocontrol.
The following table summarizes the substrate scope for the asymmetric Michael addition of 3-phenylpropionaldehyde to various trans-β-nitrostyrenes using a pyrrolidine-based organocatalyst.
Metal-Catalyzed Asymmetric Transformations Utilizing Pyrrolidine-Derived Ligands
The chiral scaffold of (S)-pyrrolidine has proven to be a cornerstone in the development of ligands for asymmetric catalysis. Derivatives of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, which feature a chiral 3-aminopyrrolidine (B1265635) core, are valuable precursors for a diverse range of ligands. The strategic placement of coordinating groups on the pyrrolidine ring allows for the synthesis of ligands that can form stable and stereochemically well-defined complexes with various transition metals. These metal-ligand complexes are instrumental in mediating a wide array of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. The versatility of the pyrrolidine framework allows for fine-tuning of steric and electronic properties, which is crucial for achieving high levels of stereocontrol in catalytic reactions. unibo.itmdpi.com
Pyrrolidine-based ligands have been successfully employed in numerous metal-catalyzed reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. unibo.itnih.gov The chirality of the ligand is transferred to the product via the formation of a chiral catalytic environment around the metal center. This forces the substrates to approach and react in a specific orientation, leading to the preferential formation of one enantiomer over the other.
The development of polymeric chiral diamine ligands, for which (S)-1-(3-Aminopyrrolidin-1-yl)ethanone derivatives can serve as building blocks, has led to highly efficient and recyclable iridium catalysts for asymmetric transfer hydrogenation of ketones. nih.gov These catalysts have demonstrated excellent enantioselectivities and high total turnover numbers, highlighting the potential for industrial applications. nih.gov The following table illustrates the performance of such iridium-polydiamine catalysts in the asymmetric transfer hydrogenation of various functionalized ketones. nih.gov
Table 1: Performance of Iridium-Polydiamine Catalysts in Asymmetric Transfer Hydrogenation
| Entry | Substrate | Product | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethanol | 0.05 | 98 | >99 |
| 2 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 0.05 | 99 | 98 |
| 3 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 0.05 | 97 | >99 |
Stereoselective Aggregation Phenomena in Organometallic Complexes
The phenomenon of aggregation in organometallic complexes can significantly influence their catalytic activity and stereoselectivity. In the context of chiral ligands derived from the (S)-1-(3-aminopyrrolidin-1-yl)ethanone scaffold, the formation of dimeric or higher-order aggregates can lead to cooperative effects or, conversely, catalyst deactivation. The stereochemistry of the ligand plays a crucial role in directing the stereoselective formation of these aggregates.
Dynamic stereochemical rearrangements are a common feature in organometallic complexes and the presence of a chiral ligand can provide a spectroscopic handle to study these processes. nih.gov The study of these fluxional processes is important for understanding the bonding between the metal and the ligand and for rationalizing reactivity patterns. nih.gov
In some cases, aggregation can induce enhanced fluorescence emission in chiral metal complexes. For instance, chiral Zn(II) complexes with Schiff-base type ligands have been shown to exhibit aggregation-induced enhanced emission (AIEE), which is attributed to the restriction of molecular motion within the aggregated structure. rsc.org X-ray crystallography of such complexes can reveal the formation of three-dimensional networks held together by intermolecular interactions, which contributes to the rigidity of the aggregated state. rsc.org While not specifically documented for (S)-1-(3-aminopyrrolidin-1-yl)ethanone derivatives, this principle highlights a potential area of investigation for understanding the supramolecular chemistry of their organometallic complexes.
The following table presents data on the photoluminescence quantum yields (PLQYs) of a chiral Zn(II) complex in solution and as a powder, demonstrating the AIEE effect. rsc.org
Table 2: Photoluminescence Quantum Yields of a Chiral Zn(II) Complex
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|---|
| CH₂Cl₂ Solution | 365 | 480 | 10.5 |
Kinetic Resolution Strategies in Asymmetric Catalysis
Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, where a chiral catalyst preferentially reacts with one enantiomer, leaving the other unreacted and enantiomerically enriched. rsc.org Catalysts derived from chiral pyrrolidines have been extensively used in various kinetic resolution protocols.
For example, the kinetic resolution of racemic 2-substituted pyrrolidines has been achieved through iridium-catalyzed C(sp³)–H borylation, yielding enantioenriched cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivities. acs.org This demonstrates the utility of pyrrolidine-based ligands in directing stereoselective transformations on the pyrrolidine core itself.
Furthermore, dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer of the product. Organocatalytic DKR cascades have been developed for the synthesis of highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess. acs.org
A review of current methodologies for the kinetic resolution of substituted pyrrolidines highlights a range of techniques, including enzymatic methods, cycloadditions, and the reduction of ketones. rsc.org For instance, the acetylation of racemic 3-hydroxy-pyrrolidine using a lipase (B570770) in combination with a ruthenium catalyst for in-situ racemization of the starting material exemplifies a dynamic kinetic resolution process, achieving high yield and excellent enantioselectivity. rsc.org
The table below provides examples of kinetic resolutions of substituted pyrrolidines using different catalytic systems.
Table 3: Examples of Kinetic Resolution of Pyrrolidine Derivatives
| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee %) of Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Racemic 3-hydroxy-N-Cbz-pyrrolidine | Lipase PS-IM / Ru catalyst (DKR) | (R)-3-acetoxy-N-Cbz-pyrrolidine | 95 | 87 | rsc.org |
| Racemic 2-substituted pyrrolidines | Iridium-catalyzed C(sp³)–H borylation (PKR) | cis- and trans-2,5-disubstituted pyrrolidines | High | Good | acs.org |
Theoretical and Computational Investigations of S 1 3 Aminopyrrolidin 1 Yl Ethanone and Its Derivatives
Conformational Analysis and Stereochemical Insights from Computational Models
The biological activity and reactivity of pyrrolidine (B122466) derivatives are profoundly influenced by the conformation of the five-membered ring. researchgate.net This ring is not planar and can adopt various puckered conformations. researchgate.net Computational models are essential for exploring the potential energy surface of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone and understanding its conformational preferences.
The pyrrolidine ring typically adopts two primary puckered forms, known as "UP" and "DOWN". unito.itnih.gov These conformations are defined by the position of the Cγ carbon relative to a plane formed by the other four ring atoms (N, Cα, Cβ, and Cδ). unito.it In the "UP" pucker, the Cγ atom is on the same side of the plane as the carbonyl group, while in the "DOWN" pucker, it is on the opposite side. unito.it The energy difference between these conformers is often small, allowing for rapid interconversion, a phenomenon referred to as pseudorotation. researchgate.net
For (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, the presence of the amino group at the C3 position and the acetyl group on the nitrogen atom introduces additional stereochemical considerations. Computational models can predict the most stable conformations by calculating the relative energies of different puckering modes and the orientation of the substituents. These calculations often employ methods ranging from molecular mechanics to higher-level quantum mechanics.
A theoretical analysis of the pyrrolidine ring puckering can be performed to determine the relative stability of the major conformers. nih.govacs.org The results of such an analysis for a generic substituted pyrrolidine are presented in the table below.
| Conformer | Puckering Amplitude (Q in Å) | Phase Angle (φ in degrees) | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C5-C4) |
|---|---|---|---|---|
| Axial-Amino (UP) | 0.35 | 90 | 0.0 | -25° |
| Equatorial-Amino (UP) | 0.36 | 105 | 1.2 | -28° |
| Axial-Amino (DOWN) | 0.34 | 270 | 0.5 | 24° |
| Equatorial-Amino (DOWN) | 0.35 | 255 | 1.8 | 27° |
These computational insights are crucial for understanding how the molecule might interact with biological targets, as the specific 3D arrangement of its functional groups determines its binding affinity and selectivity. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic properties of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, which are fundamental to its reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. mdpi.comnih.gov For (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, DFT can be employed to study reactions such as N-acylation, alkylation, or its participation in Michael additions. researchgate.netresearchgate.net These calculations can elucidate the step-by-step pathway of a reaction, identifying intermediates and, most importantly, the transition states that connect them. researchgate.net
Below is a representative data table of DFT-calculated parameters for a hypothetical N-acylation reaction of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone.
| Species | Relative Energy (kcal/mol) | Key Bond Length (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Reactants | 0.0 | N/A | N/A |
| Transition State | +15.2 | N-C (forming) = 2.15 | -250i |
| Products | -5.8 | N-C (formed) = 1.45 | N/A |
The imaginary frequency is characteristic of a transition state, representing the vibrational mode corresponding to the bond-forming or bond-breaking process. Such detailed mechanistic insights are invaluable for optimizing reaction conditions and predicting the outcomes of new reactions.
While DFT provides high accuracy, it can be computationally expensive for large systems or high-throughput screening. Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a faster alternative. wikipedia.org Methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are specifically parameterized to predict electronic spectra (UV-Visible). researchgate.net
These methods can be used to calculate the electronic transitions of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone and its derivatives, predicting the wavelengths of maximum absorption (λmax). nih.gov This information is useful for characterizing new compounds and understanding their photophysical properties. By correlating the calculated energy levels (such as the HOMO and LUMO) with experimental spectroscopic data, a deeper understanding of the molecule's electronic structure can be achieved.
Molecular Dynamics Simulations for Ligand-Substrate/Catalyst Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a moving picture of the system at the atomic level. rsc.org
For (S)-1-(3-Aminopyrrolidin-1-yl)ethanone or its derivatives, MD simulations can be used to model their interaction with a biological target, such as an enzyme, or with a catalyst in a chemical reaction. nih.gov These simulations provide insights into:
Binding Modes: How the ligand fits into the active site of a protein.
Conformational Changes: How the protein and/or ligand change shape upon binding.
Interaction Stability: The strength and duration of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Solvent Effects: The role of water molecules in mediating the interaction.
By analyzing the trajectories from an MD simulation, researchers can identify the key residues involved in binding and calculate binding free energies, which provide a quantitative measure of binding affinity. researchgate.net This information is critical in drug discovery for optimizing the structure of a lead compound to improve its potency and selectivity. nih.govnih.gov
Virtual Screening and Scaffold Exploration Methodologies in Chemical Design
The (S)-3-aminopyrrolidine scaffold is a versatile starting point in drug discovery. researchgate.netnih.gov Computational methodologies like virtual screening and scaffold hopping are employed to explore the vast chemical space around this core structure to identify new, potent, and diverse drug candidates. nih.govmdpi.com
Virtual Screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the 3D structure of the target protein.
Scaffold Hopping is a strategy used to identify new molecular cores (scaffolds) that can serve as replacements for an existing one, while maintaining or improving biological activity. rsc.org This is particularly useful for generating novel intellectual property or for overcoming issues with an existing scaffold, such as poor pharmacokinetic properties. For the (S)-1-(3-Aminopyrrolidin-1-yl)ethanone framework, scaffold hopping could involve replacing the pyrrolidine ring with other five- or six-membered heterocycles to explore new chemical space. nih.gov These computational approaches accelerate the early stages of drug discovery by prioritizing the synthesis and testing of the most promising compounds. nih.govmdpi.com
Analytical Methodologies for Characterization and Enantiomeric Purity Determination
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural verification of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. magritek.comsemanticscholar.org While specific experimental data may vary based on solvent and instrument parameters, the expected spectral features can be predicted from the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The integration of these signals corresponds to the number of protons in that environment. Key expected resonances include a singlet for the acetyl methyl protons, and multiplets for the methylene (B1212753) and methine protons of the pyrrolidine (B122466) ring. The protons on the carbon bearing the amino group and the protons on the carbons adjacent to the amide nitrogen will exhibit unique chemical shifts. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. studymind.co.uk Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a single peak for each chemically unique carbon atom. wikipedia.org Key signals would include those for the acetyl methyl carbon, the carbonyl carbon of the amide, and the four distinct carbons of the pyrrolidine ring. The chemical shift values help identify the hybridization (sp², sp³) and electronic environment of each carbon atom. ksu.edu.sa
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (S)-1-(3-Aminopyrrolidin-1-yl)ethanone Predicted values are based on standard chemical shift ranges for similar functional groups and molecular structures.
| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| Acetyl Methyl (-CH₃) | ~2.0 (singlet) | ~22 | The ¹H signal is a singlet as there are no adjacent protons. |
| Amide Carbonyl (C=O) | N/A | ~170 | Carbonyl carbons are typically downfield in the ¹³C spectrum. |
| Pyrrolidine C3-H | Multiplet | ~50 | The carbon atom bonded to the primary amine. |
| Pyrrolidine -NH₂ | Broad singlet | N/A | Signal may be broad and exchangeable with D₂O. |
| Pyrrolidine Ring CH₂ | Multiplets | ~30-60 | Multiple distinct signals for the methylene groups at C2, C4, and C5 due to the chiral center and amide rotational isomers. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Structural Elucidation
IR spectroscopy and MS provide complementary information for structural confirmation. IR identifies functional groups based on their vibrational frequencies, while MS determines the molecular weight and provides information on the molecule's fragmentation pattern.
Infrared (IR) Spectroscopy: The IR spectrum of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone would display characteristic absorption bands corresponding to its functional groups. The primary amine (NH₂) group is expected to show symmetric and asymmetric stretching vibrations. A strong absorption band is anticipated for the amide carbonyl (C=O) group.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3400-3250 (two bands) |
| Alkyl C-H | Stretching | 3000-2850 |
| Amide Carbonyl (C=O) | Stretching (Amide I band) | 1680-1630 (strong) |
| Amine N-H | Bending (scissoring) | 1650-1580 |
| C-N | Stretching | 1250-1020 |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected. The molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol . finetechnology-ind.comnih.gov Therefore, the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 129.1. Further fragmentation in tandem MS (MS/MS) would likely involve cleavage of the pyrrolidine ring or loss of the acetyl group, providing confirmatory structural data.
Chromatographic Methods for Separation, Quantification, and Purity Assessment
Chromatographic techniques are essential for separating (S)-1-(3-Aminopyrrolidin-1-yl)ethanone from impurities and for quantifying its enantiomeric purity. Chiral chromatography is particularly vital for resolving it from its (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of chiral compounds. whiterose.ac.uk The direct method, which employs a chiral stationary phase (CSP), is often preferred as it avoids potential complications from derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chirobiotic™ columns), are highly effective for separating a wide range of chiral molecules, including amines. uni-greifswald.desigmaaldrich.com
Alternatively, an indirect method can be used. This involves derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. dss.go.th
Table 3: Typical Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-3) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol with an amine modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV (e.g., at 210 nm, as the amide provides some UV absorbance) |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography with a chiral stationary phase is a powerful technique for separating volatile enantiomers. gcms.czuni-muenchen.de For a polar compound like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, derivatization is typically required to block the polar N-H group of the primary amine, thereby increasing volatility and improving chromatographic peak shape. Common derivatization agents for amines include trifluoroacetic anhydride (B1165640) (TFAA). wiley.com
The stationary phases used are often based on derivatized cyclodextrins, which create a chiral environment capable of differentially interacting with the enantiomers of the analyte. gcms.cz
Table 4: Plausible Chiral GC Method Parameters
| Parameter | Condition |
|---|---|
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) |
| Column | Chiral Stationary Phase (e.g., derivatized β-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or gradient ramp (e.g., 100 °C to 200 °C) |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC) for Efficient Enantioseparations
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient, rapid, and environmentally friendly alternative to HPLC for chiral separations. selvita.com The technique typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption. researchgate.netnih.gov
To analyze polar compounds like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, a polar organic modifier, such as methanol, is added to the CO₂ mobile phase. chromatographyonline.com The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. nih.gov A patent for a complex molecule synthesized from (S)-1-(3-Aminopyrrolidin-1-yl)ethanone specified final purification by chiral SFC using a Chiralpak AD-H column, demonstrating the suitability of this technique for this class of compounds. epo.org
Table 5: Representative Chiral SFC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak® IC or AD-H) researchgate.netepo.org |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 5-40% Methanol) |
| Additive | Basic modifier (e.g., Isopropylamine) to improve peak shape |
| Flow Rate | 2-4 mL/min |
| Backpressure | 100-150 bar |
| Temperature | ~40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Advanced Analytical Techniques for High-Throughput and Trace Analysis
The precise and rapid determination of the enantiomeric purity of chiral compounds such as (S)-1-(3-Aminopyrrolidin-1-yl)ethanone is critical in pharmaceutical development and quality control. Advanced analytical techniques are increasingly employed to meet the demands of high-throughput screening and the analysis of trace-level impurities. These methodologies offer enhanced sensitivity, selectivity, and speed compared to traditional methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the chiral analysis of compounds like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, particularly in complex matrices. The high sensitivity and selectivity of MS/MS detection, combined with the separation capabilities of liquid chromatography, allow for the accurate quantification of enantiomers even at very low concentrations. For primary amines such as the aminopyrrolidinyl moiety in the target compound, derivatization with a chiral reagent is often employed to form diastereomers, which can then be separated on a standard achiral column. This indirect approach is advantageous as it can improve chromatographic behavior and enhance ionization efficiency for mass spectrometric detection. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and high-throughput alternative for the enantiomeric purity determination of chiral substances. While not as commonly used for chiral separations as HPLC, HPTLC can be a valuable screening tool. The separation of enantiomers on an HPTLC plate can be achieved either by using a chiral stationary phase or by impregnating a standard stationary phase with a chiral selector. Derivatization can also be utilized in HPTLC to enhance the detection of the separated enantiomers, for example, by reacting them with a reagent that imparts fluorescence, thereby increasing the sensitivity of the analysis.
| Analytical Technique | Principle of Chiral Separation | Application for (S)-1-(3-Aminopyrrolidin-1-yl)ethanone | Advantages |
| LC-MS/MS | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Enables sensitive and selective quantification of the (S)- and potential (R)-enantiomers in various samples. | High sensitivity, high selectivity, suitable for complex matrices, provides structural information. nih.gov |
| HPTLC | Use of a chiral stationary phase or a chiral mobile phase additive. | Can be used as a rapid screening method for enantiomeric purity. | High-throughput, cost-effective, requires small sample volumes. |
Ion Mobility-Mass Spectrometry for Accelerated Enantiomeric Excess Analysis
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a promising technique for the rapid determination of enantiomeric excess. nih.govresearchgate.net This method separates ions in the gas phase based on their size, shape, and charge. While enantiomers have identical physical properties and thus cannot be separated directly by ion mobility, the formation of diastereomeric complexes with a chiral selector allows for their differentiation. researchgate.netucdavis.edu
For the analysis of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, the primary amine group can be reacted with a chiral reagent to form diastereomeric ions. These diastereomers, having different three-dimensional structures, will exhibit different drift times in the ion mobility cell, enabling their separation and subsequent quantification by the mass spectrometer. This approach significantly reduces analysis time compared to traditional chromatographic methods, making it highly suitable for high-throughput screening applications in drug discovery and development. nih.govrsc.org The entire analysis can often be performed in a matter of minutes without the need for a liquid chromatography step. researchgate.net
Development of Derivatization Reagents for Enhanced Detection and Quantification
The development of novel derivatization reagents is crucial for enhancing the analytical performance of methods for chiral compounds like (S)-1-(3-Aminopyrrolidin-1-yl)ethanone. nih.gov Chiral derivatizing agents (CDAs) are specifically designed to react with the functional groups of the analyte to form diastereomers, which can then be easily separated and quantified. wikipedia.org For a primary amine, a wide variety of CDAs are available. acs.org
A notable example is the use of reagents that introduce a permanently charged group or a readily ionizable moiety, which significantly enhances the response in electrospray ionization mass spectrometry (ESI-MS). For instance, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids. nih.gov A similar strategy could be employed for amines, using a chiral reagent containing a functionality that improves ionization.
The ideal chiral derivatizing agent for the analysis of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone would possess the following characteristics:
High Reactivity: The reaction with the primary amine should be rapid and complete under mild conditions to prevent racemization. nih.gov
Formation of Stable Diastereomers: The resulting diastereomeric products should be stable throughout the analytical process.
Good Chromatographic or Ion Mobility Separation: The diastereomers should exhibit significant differences in their physicochemical properties to allow for baseline separation.
Enhanced MS Signal: The derivatizing agent should contain a group that promotes efficient ionization, leading to lower limits of detection.
Below is a table of exemplary chiral derivatizing agents for primary amines and their potential application for the analysis of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone.
| Chiral Derivatizing Agent | Reactive Functional Group | Resulting Derivative | Advantages for LC-MS Analysis |
| (R)-α-Methylbenzyl isothiocyanate | Isothiocyanate | Thiourea (B124793) | Good reactivity with primary amines, provides good chromatographic resolution of diastereomers. acs.org |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Fluoro-dinitrophenyl | Dinitrophenyl-amino acid amide | Widely used for amino acids, provides strong UV absorbance and good MS signal. researchgate.net |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Chloroformate | Carbamate | Forms highly fluorescent derivatives, enabling sensitive detection. nih.gov |
| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Aldehyde and Thiol | Isoindole | Rapid reaction, forms fluorescent and MS-active derivatives. researchgate.net |
The strategic selection and application of these advanced analytical techniques and derivatization reagents are paramount in ensuring the enantiomeric purity and quality of chiral pharmaceutical compounds such as (S)-1-(3-Aminopyrrolidin-1-yl)ethanone.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and stereoselective synthetic methods for chiral pyrrolidines is a cornerstone of modern organic chemistry. nih.govunibo.itnih.gov Future research is intensely focused on discovering novel synthetic pathways that offer improved yields, higher enantioselectivity, and greater sustainability compared to existing methods. A key area of exploration is the design of innovative catalytic systems, including both metal-based and organocatalysts, to facilitate the asymmetric construction of the pyrrolidine (B122466) ring. nih.govresearchgate.net
Recent advancements have seen the emergence of biocatalysis as a powerful tool for chiral amine synthesis. whiterose.ac.ukrsc.org Engineered enzymes, such as transaminases and variants of cytochrome P450, are being developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a direct and highly enantioselective route to pyrrolidine derivatives. acs.orgnih.gov These biocatalytic platforms offer the potential for greener and more efficient syntheses under mild reaction conditions. rsc.org
Furthermore, the development of novel ligands for metal catalysts, such as iridium, rhodium, and palladium, continues to be a fruitful area of research. nih.govorganic-chemistry.org These catalysts are being employed in a variety of transformations, including asymmetric hydrogenation and C-H functionalization, to construct the chiral pyrrolidine core with high precision. organic-chemistry.orgresearchgate.net The exploration of bifunctional catalysts, which combine multiple catalytic activities in a single molecule, is also a promising direction for streamlining synthetic sequences. mdpi.com
| Catalytic System | Key Transformation | Advantages | Representative Catalyst/Enzyme |
|---|---|---|---|
| Biocatalysis | Intramolecular C-H Amination | High enantioselectivity, mild conditions, sustainability | Engineered Cytochrome P411 Variants |
| Organometallic Catalysis | Asymmetric Hydrogenation, C-H Functionalization | High turnover numbers, broad substrate scope | Iridium, Rhodium, Palladium complexes with chiral ligands |
| Organocatalysis | Asymmetric Michael Additions, Aldol Reactions | Metal-free, readily available catalysts | Prolinol derivatives, Diarylprolinol silyl (B83357) ethers |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry represents a paradigm shift in the production of fine chemicals and pharmaceuticals, including chiral pyrrolidine derivatives. nih.govsoci.org These technologies offer numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis and process optimization. springernature.commdpi.com
Continuous flow reactors are increasingly being utilized for the synthesis of chiral amines. whiterose.ac.ukrsc.org The precise control over reaction parameters, such as temperature, pressure, and residence time, allows for the optimization of reaction conditions to maximize yield and selectivity. soci.org Moreover, the use of immobilized catalysts and enzymes in packed-bed reactors facilitates catalyst recovery and reuse, contributing to more sustainable and cost-effective processes. whiterose.ac.ukrsc.org
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of libraries of pyrrolidine derivatives for high-throughput screening in drug discovery. soci.orgrsc.org These systems can perform multi-step syntheses in a fully automated fashion, significantly accelerating the discovery and development of new bioactive compounds. The development of self-optimizing systems that use real-time analysis to adjust reaction conditions is a key area of future research. soci.org
| Methodology | Key Features | Advantages for Pyrrolidine Synthesis |
|---|---|---|
| Flow Chemistry | Continuous processing, precise parameter control, enhanced heat and mass transfer | Improved safety, higher yields, scalability, ease of optimization |
| Automated Synthesis | Robotic handling, high-throughput experimentation, automated workup and analysis | Rapid library generation, accelerated discovery, reduced manual labor |
| Integrated Flow and Automation | Seamless execution of multi-step syntheses with real-time optimization | Unattended operation, efficient process development, on-demand manufacturing |
Advanced Applications in Functional Materials Science
While the primary applications of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone and related chiral pyrrolidines have been in the pharmaceutical sector, there is growing interest in their use in functional materials science. chemimpex.com The unique stereochemical properties of these molecules make them attractive building blocks for the creation of novel materials with tailored optical, electronic, and catalytic properties.
One emerging area is the development of chiral polymers and oligomers. nih.gov The incorporation of chiral pyrrolidine units into polymer backbones can induce helical structures and other forms of supramolecular chirality, leading to materials with applications in chiral separations, asymmetric catalysis, and optoelectronics. nih.gov These materials can exhibit unique properties such as intense fluorescence and chiroptical activity. nih.gov
Another promising direction is the use of pyrrolidine derivatives in the synthesis of ionic liquids and liquid crystals. researchgate.net The introduction of a chiral pyrrolidinium (B1226570) cation can influence the self-assembly and phase behavior of these materials, leading to the formation of novel mesophases with potential applications in displays, sensors, and chiral solvents. The functionalization of the pyrrolidine ring can be used to tune the thermal and electrochemical properties of these materials. researchgate.net
Computational Design and Predictive Modeling of Pyrrolidine-Based Chiral Molecules
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the prediction of their properties and reactivity. nih.gov In the context of pyrrolidine-based chiral molecules, computational methods are being used to accelerate the discovery of new catalysts, predict the stereochemical outcomes of reactions, and understand the molecular basis of their biological activity.
Density Functional Theory (DFT) calculations are widely employed to study the mechanisms of asymmetric reactions catalyzed by pyrrolidine-based organocatalysts and metal complexes. nih.govresearchgate.netnih.gov These calculations can provide detailed insights into the transition state structures and the non-covalent interactions that govern enantioselectivity, guiding the design of more efficient and selective catalysts. researchgate.net
Predictive modeling, using techniques such as quantitative structure-activity relationship (QSAR) and machine learning, is being used to design new pyrrolidine derivatives with desired biological activities. nih.gov By analyzing the relationship between the molecular structure and biological activity of a series of compounds, these models can predict the activity of new, untested molecules, thereby prioritizing synthetic efforts. The use of steric and electronic parameters in these models can help to build robust predictive tools for catalyst performance. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone to achieve high enantiomeric purity?
- Methodological Answer : Utilize biocatalytic approaches with Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) to enhance stereoselectivity. NADES systems improve substrate solubility and enzyme stability, enabling higher yields of the (S)-enantiomer. Monitor reaction progress via chiral HPLC and optimize parameters like pH, temperature, and NADES water content to minimize racemization .
Q. What safety protocols are critical when handling (S)-1-(3-Aminopyrrolidin-1-yl)ethanone in laboratory settings?
- Methodological Answer : Follow GHS/CLP guidelines (e.g., EC1272/08) for personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of aerosols. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation, as its hygroscopic nature may alter stability .
Q. Which spectroscopic techniques are most effective for characterizing (S)-1-(3-Aminopyrrolidin-1-yl)ethanone?
- Methodological Answer : Combine - and -NMR to confirm the pyrrolidine ring substitution pattern and ketone functionality. Use FT-IR to validate the carbonyl stretch (~1700 cm) and amine N-H stretches. Mass spectrometry (HRMS) provides molecular ion verification, while polarimetric analysis ensures enantiopurity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between X-ray crystallography and NMR data for (S)-1-(3-Aminopyrrolidin-1-yl)ethanone derivatives?
- Methodological Answer : Apply the SHELX suite (e.g., SHELXL) to refine crystal structures, ensuring accurate bond angle and torsion angle measurements. Cross-validate with NOESY NMR to assess spatial proximity of protons in solution. Discrepancies may arise from crystal packing effects or dynamic conformational changes in solution, requiring multi-technique validation .
Q. What computational strategies predict the bioactivity of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone in receptor-binding studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution receptor structures (PDB). Parameterize the compound’s force field with Gaussian 16 for accurate charge distribution. Validate binding affinities via MD simulations (e.g., GROMACS) to assess stability of ligand-receptor interactions over time .
Q. How does the 3-aminopyrrolidine moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct in vitro assays to measure logP (lipophilicity) and permeability (Caco-2 cell models). Compare with analogs lacking the amine group to isolate its role in solubility and membrane transport. Use HPLC-MS to quantify metabolic stability in liver microsomes, noting deamination or oxidation pathways .
Q. What experimental controls are essential when studying the compound’s toxicity in cell-based assays?
- Methodological Answer : Include vehicle controls (e.g., DMSO) to rule out solvent effects. Use positive controls (e.g., staurosporine for apoptosis) to validate assay sensitivity. Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to distinguish parent compound toxicity from metabolite-driven effects. Note that limited toxicological data exist for this compound, necessitating dose-response validation .
Data Contradiction Analysis
Q. How should researchers address conflicting results in stereochemical assignments between synthetic batches?
- Methodological Answer : Re-analyze batches via single-crystal X-ray diffraction (SHELXD/SHELXE) to unambiguously assign absolute configuration. Cross-check with vibrational circular dichroism (VCD) for solution-phase confirmation. If inconsistencies persist, evaluate synthetic steps (e.g., chiral catalyst purity) or crystallization solvents for inducing polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
